molecular formula C11H18N2O2S B2820195 N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide CAS No. 1385431-74-2

N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide

Cat. No.: B2820195
CAS No.: 1385431-74-2
M. Wt: 242.34
InChI Key: PHHZUCMJCYSEHP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a hydroxypropan-2-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using diazo compounds and alkenes in the presence of a catalyst such as rhodium or copper.

  • Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction. This can be done by reacting the cyclopropyl intermediate with a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.

  • Formation of the Hydroxypropan-2-ylsulfanyl Moiety: : This step involves the thiol-ene reaction, where a thiol group is added to an alkene. The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form this compound. This can be achieved through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxypropan-2-ylsulfanyl moiety can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, catalytic hydrogenation

    Substitution: Sodium cyanide, potassium cyanide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various cyano derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving cyano and sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the cyano group suggests potential activity as an enzyme inhibitor, while the hydroxypropan-2-ylsulfanyl moiety may impart antioxidant properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxypropan-2-ylsulfanyl moiety can participate in redox reactions, potentially modulating oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxyethylsulfanyl)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylthio)acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is unique due to the specific combination of its functional groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8(5-14)16-6-10(15)13-11(2,7-12)9-3-4-9/h8-9,14H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZUCMJCYSEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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